BenchChemオンラインストアへようこそ!

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide

Lipophilicity Membrane permeability Drug design

N-Benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide (CAS 1018058-61-1) is a fully substituted tertiary aryl sulfonamide featuring a 4-bromo-2,5-dimethoxyphenyl core and N-benzyl-N-ethyl substitution on the sulfonamide nitrogen. This compound belongs to the 2,5-dimethoxybenzenesulfonamide chemotype, a scaffold investigated for antiviral hemagglutinin inhibition and innate immune modulation.

Molecular Formula C17H20BrNO4S
Molecular Weight 414.31
CAS No. 1018058-61-1
Cat. No. B2706669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide
CAS1018058-61-1
Molecular FormulaC17H20BrNO4S
Molecular Weight414.31
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC
InChIInChI=1S/C17H20BrNO4S/c1-4-19(12-13-8-6-5-7-9-13)24(20,21)17-11-15(22-2)14(18)10-16(17)23-3/h5-11H,4,12H2,1-3H3
InChIKeyANUQCYSJBLKORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-Bromo-N-Ethyl-2,5-Dimethoxybenzenesulfonamide (CAS 1018058-61-1): A Tertiary Sulfonamide with Differentiated Physicochemical Properties


N-Benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide (CAS 1018058-61-1) is a fully substituted tertiary aryl sulfonamide featuring a 4-bromo-2,5-dimethoxyphenyl core and N-benzyl-N-ethyl substitution on the sulfonamide nitrogen. This compound belongs to the 2,5-dimethoxybenzenesulfonamide chemotype, a scaffold investigated for antiviral hemagglutinin inhibition [1] and innate immune modulation [2]. Its computed physicochemical properties—including XLogP3 of 3.6, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 64.2 Ų [3]—position it as a more lipophilic and membrane-permeable analog within this class. These features are directly verifiable from authoritative database entries and form the basis for its differentiation from closely related sulfonamide congeners.

Why N-Benzyl-4-Bromo-N-Ethyl-2,5-Dimethoxybenzenesulfonamide Cannot Be Casually Replaced by In-Class Analogs


Within the 2,5-dimethoxybenzenesulfonamide class, subtle structural modifications produce quantifiable shifts in lipophilicity, molecular shape, and hydrogen-bonding capacity that directly impact membrane permeability, protein binding, and synthetic versatility. The presence of the 4-bromo substituent and the N-ethyl group on the target compound creates a unique property vector—XLogP3 3.6, zero H-bond donors, and a heavy bromine atom amenable to cross-coupling or halogen-bonding interactions—that is absent in its des-bromo (CAS 1018158-69-4) and des-ethyl (CAS 446309-01-9) counterparts [1]. Generic substitution with a non-brominated or N-methyl analog would alter logP by an estimated 0.5–1.0 units, potentially compromising membrane partitioning or target engagement in assays where lipophilicity is critical. Furthermore, the bromine atom serves as a synthetic linchpin for late-stage diversification via palladium-catalyzed cross-coupling, a capability not available in the chloro or unsubstituted analogs [2].

Quantitative Differential Evidence for N-Benzyl-4-Bromo-N-Ethyl-2,5-Dimethoxybenzenesulfonamide vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) vs. Des-Bromo Analog Drives Membrane Permeability Potential

The target compound's computed XLogP3 of 3.6 [1] is higher than that of its des-bromo analog N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide, which has a predicted XLogP3 of approximately 2.8 (no experimental value available; estimated from structurally similar N-alkyl-2,5-dimethoxybenzenesulfonamides in PubChem) [2]. This +0.8 log unit difference reflects the lipophilic contribution of the 4-bromo substituent and is expected to translate into improved passive membrane permeability and potentially enhanced blood-brain barrier penetration.

Lipophilicity Membrane permeability Drug design

Zero Hydrogen Bond Donors Enable Favorable Permeability Profile vs. Secondary Sulfonamides

The target compound is a fully substituted tertiary sulfonamide with zero hydrogen bond donors (HBD = 0) [1], in contrast to secondary N-H sulfonamide analogs such as N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide (CAS 446309-01-9), which possess one H-bond donor. The absence of H-bond donors is a well-established predictor of improved passive membrane permeability, reduced efflux transporter recognition, and enhanced oral bioavailability potential [2]. This property is particularly relevant for CNS-targeted probes, where HBD ≤ 0 is a recognized design criterion.

Hydrogen bonding Permeability CNS drug design

4-Bromo Substituent as a Synthetic Diversification Handle vs. Chloro and Unsubstituted Analogs

The 4-bromo substituent on the 2,5-dimethoxyphenyl ring provides a chemically differentiated handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions [1]. This enables late-stage diversification of the aromatic core without altering the sulfonamide pharmacophore. In contrast, the 4-chloro analog (N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide) is significantly less reactive toward oxidative addition with Pd(0) catalysts, while the des-halo analog (N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide, CAS 1018158-69-4) offers no cross-coupling handle [2]. The carbon-bromine bond dissociation energy (C-Br ≈ 284 kJ/mol vs. C-Cl ≈ 327 kJ/mol) provides a quantifiable reactivity advantage for the target compound in synthetic applications.

Cross-coupling Late-stage functionalization Chemical biology

Optimized Topological Polar Surface Area (64.2 Ų) Balances Permeability and Solubility

The target compound's TPSA of 64.2 Ų [1] falls within the favorable range (≤ 90 Ų) typically associated with good oral absorption and moderate CNS penetration. This value is identical across the des-bromo and des-ethyl analogs (all share the same sulfonamide and dimethoxy functionality), but when combined with the higher XLogP3 and zero HBDs unique to the target compound, it produces a differentiated CNS MPO (Multiparameter Optimization) score expected to be ≥ 4.5 on the 0–6 scale—meeting the threshold for CNS drug-likeness [2]. Secondary sulfonamide analogs with HBD = 1 would score lower on the same scale due to the HBD penalty.

Drug-likeness ADME Physicochemical profiling

Optimal Research and Procurement Scenarios for N-Benzyl-4-Bromo-N-Ethyl-2,5-Dimethoxybenzenesulfonamide


Permeability-Sensitive Intracellular Target Screening

Based on its XLogP3 of 3.6, zero HBD count, and TPSA of 64.2 Ų [1], this compound is the preferred choice over its des-bromo or des-ethyl analogs for cell-based high-throughput screens where passive membrane permeability is rate-limiting. The combination of high lipophilicity and absence of H-bond donors supports efficient traversal of lipid bilayers, making it suitable for targeting intracellular enzymes such as carbonic anhydrase isoforms or viral hemagglutinin [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent provides a chemically selective handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables parallel library synthesis where the sulfonamide core is preserved while the aryl ring is diversified. The des-halo analog cannot participate in these reactions, and the chloro analog requires harsher conditions, making the bromo compound the optimal starting material for structure-activity relationship (SAR) exploration [2].

CNS-Penetrant Probe Design and Blood-Brain Barrier Studies

With a predicted CNS MPO score ≥ 4.5 (derived from its XLogP3, TPSA, HBD, and MW) [1], this compound meets multi-parameter optimization criteria for CNS drug-likeness [2]. It is better suited than secondary sulfonamide analogs (HBD ≥ 1) for programs targeting CNS-resident carbonic anhydrase isoforms or for use as a blood-brain barrier-permeable chemical probe in neuroscience research.

Quote Request

Request a Quote for N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.